Enhanced Lipophilicity (Predicted logP) Relative to Non-Methoxy Analogs
The presence of the 3‑methoxy group significantly increases the predicted lipophilicity of 4‑chloro‑3‑methoxy‑N‑(2‑methoxyethyl)benzenesulfonamide (estimated logP ≈ 2.5) compared to its non‑methoxy counterpart 4‑chloro‑N‑(2‑methoxyethyl)benzenesulfonamide (estimated logP ≈ 1.8) . This enhanced lipophilicity is expected to improve passive membrane permeability, a critical parameter for cell‑based assays and in vivo bioavailability [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.5 (estimated via Schrödinger's QikProp/ACD/Labs) |
| Comparator Or Baseline | 4-chloro-N-(2-methoxyethyl)benzenesulfonamide (CAS 321705-91-3): predicted logP ≈ 1.8 (estimated via analogous method) |
| Quantified Difference | ΔlogP ≈ +0.7 (approximately 5‑fold higher lipophilicity) |
| Conditions | In silico prediction using consensus logP models |
Why This Matters
Higher logP correlates with improved cell penetration in phenotypic screens and enhanced oral absorption potential, making the 3‑methoxy derivative preferable for cellular and in vivo studies.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
